molecular formula C6H4F3N3 B1471420 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 503560-14-3

6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1471420
CAS No.: 503560-14-3
M. Wt: 175.11 g/mol
InChI Key: RTHBUQHVGOVBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 503560-14-3) is a fluorinated heterocyclic building block supplied for research and development purposes. This compound has a molecular formula of C 6 H 4 F 3 N 3 and a molecular weight of 175.11 g/mol . The incorporation of a trifluoromethyl (CF 3 ) group into organic molecules is a cornerstone of modern medicinal and agrochemical design. The strong electron-withdrawing nature of the CF 3 group can enhance a compound's lipophilicity, metabolic stability, and bioavailability, making it a valuable modification for optimizing lead structures . While specific biological data for this exact molecule is not fully established, the imidazo[1,2-b]pyrazole scaffold is recognized as a pharmaceutically relevant core structure. Recent scientific literature highlights that derivatives based on this scaffold demonstrate promising anti-proliferative activity , particularly in investigations against melanoma cell lines . Researchers are exploring this family of compounds for their potential to selectively counteract cancer cell survival, positioning them as interesting lead structures in oncology drug discovery . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

6-(trifluoromethyl)-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3/c7-6(8,9)4-3-5-10-1-2-12(5)11-4/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHBUQHVGOVBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances its chemical stability and biological interactions, making it a compound of interest in various therapeutic areas, including oncology and neuropharmacology.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. This compound can penetrate biological membranes effectively due to the presence of the trifluoromethyl group, allowing it to reach intracellular targets. It is hypothesized that it may inhibit key enzymes by binding to their active sites, disrupting normal cellular functions and promoting apoptosis in cancer cells .

Anticancer Properties

Recent studies indicate that compounds containing the imidazo[1,2-b]pyrazole scaffold exhibit significant anticancer activities across various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HL-60 (leukemia), A549 (lung cancer), and others.
  • IC50 Values :
    • Compound 63 demonstrated an IC50 of 0.183 µM against HL-60 cells, indicating potent cytotoxicity .
    • Other derivatives showed varying levels of activity, with some compounds achieving sub-micromolar IC50 values .

The mechanism behind these activities often involves the induction of apoptosis, as evidenced by increased Annexin V staining in treated cells, which serves as an early marker for apoptotic cell death .

Antimicrobial Activity

In addition to anticancer effects, some derivatives of imidazo[1,2-b]pyrazole have shown promising antimicrobial activities. For example:

  • Activity Against Bacteria : Certain compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentrations (MIC) : Some derivatives demonstrated MIC values ranging from 28 to 168 µg/mL against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of imidazo[1,2-b]pyrazole derivatives. Key findings include:

  • The presence of the trifluoromethyl group enhances both stability and biological activity.
  • Modifications at the 1-position and 6-position of the imidazo[1,2-b]pyrazole core significantly influence the potency and selectivity of these compounds against specific biological targets .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study evaluated various derivatives against MCF-7 and HL-60 cells, revealing that certain compounds could induce apoptosis at low concentrations .
  • Antimicrobial Screening : A series of pyrazole derivatives were screened for antimicrobial activity, showing potential as new therapeutic agents against resistant bacterial strains .

Scientific Research Applications

Medicinal Chemistry Applications

The imidazo[1,2-b]pyrazole scaffold has been extensively studied for its potential as a therapeutic agent. This compound exhibits a range of biological activities that make it a promising candidate for drug development.

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-b]pyrazole can induce apoptosis in cancer cells. For instance, imidazo[1,2-b]pyrazole-7-carboxamides have shown significant cytotoxic effects against various cancer cell lines, including HL-60 (human promyelocytic leukemia) and MCF-7 (breast cancer) cells. The most potent compounds in these studies had IC50 values below 1 μM, indicating strong efficacy in inhibiting cell proliferation and inducing apoptotic pathways .
  • Anti-inflammatory Properties : Several studies have highlighted the anti-inflammatory potential of imidazo[1,2-b]pyrazole derivatives. For example, compounds synthesized from this scaffold have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These compounds were evaluated using carrageenan-induced paw edema models in rats, showing comparable or superior activity to standard anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole and its biological activity is crucial for optimizing its therapeutic potential.

  • Cytotoxicity and Apoptosis : A detailed SAR study revealed that specific substitutions on the imidazo[1,2-b]pyrazole ring significantly affect cytotoxic activity. For instance, modifications at the 7-position of the pyrazole ring enhanced apoptosis induction in HL-60 cells .
  • Anti-inflammatory Activity : The presence of trifluoromethyl groups was found to enhance the anti-inflammatory properties of certain derivatives. Compounds with this modification showed increased potency in inhibiting inflammatory mediators compared to their non-trifluoromethyl counterparts .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

  • Case Study 1: Anticancer Drug Development : A recent study synthesized a library of imidazo[1,2-b]pyrazole derivatives and tested their effects on various cancer cell lines. Compound 63 emerged as a lead candidate with an IC50 value of 0.183 μM against HL-60 cells. This compound's ability to induce apoptosis was linked to its structural features, which facilitated interaction with cellular targets involved in apoptotic signaling pathways .
  • Case Study 2: Anti-inflammatory Research : In another investigation, researchers synthesized a series of imidazo[1,2-b]pyrazole derivatives and evaluated their anti-inflammatory effects using in vivo models. Compounds exhibiting high inhibitory activity against TNF-α were identified as potential candidates for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (μM)Reference
Anticancer (HL-60)Compound 630.183
Anti-inflammatoryVarious DerivativesVaries
Apoptosis InductionCompound 33<5

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Compounds:

Pruvanserin (Indole-based drug) : A 5-HT2A serotonin receptor antagonist.

1H-Imidazo[1,2-b]Pyrazole Analogue of Pruvanserin : Replaces indole with the imidazo-pyrazole core.

6-(Trifluoromethyl)-1H-Imidazo[1,2-b]Pyrazole : Adds a -CF₃ group to the imidazo-pyrazole core.

Physicochemical Data Table:
Property Pruvanserin (Indole) 1H-Imidazo[1,2-b]Pyrazole Analogue This compound
logD (Lipophilicity) 2.8 1.5 ~1.2 (estimated)
Aqueous Solubility Low 5× higher than pruvanserin Higher than non-CF₃ analogues (predicted)
pKa 6.4 (piperazine NH) 7.3 (core NH deprotonation) ~7.0–7.5 (core NH influenced by -CF₃)
Molecular Weight (g/mol) ~350 (varies by substituents) ~300 (varies) 243.23

Key Observations :

  • The imidazo-pyrazole core reduces logD by ~1.3 units compared to indole, enhancing solubility .
  • The -CF₃ group further lowers logD (estimated) due to its electron-withdrawing nature, improving hydrophilicity .
  • The pKa of the core NH in imidazo-pyrazoles (~7.3) is lower than indole’s NH (~10–12), facilitating deprotonation in physiological conditions and enhancing membrane permeability .
A. Pruvanserin vs. Imidazo-Pyrazole Isostere
  • Receptor Binding : The imidazo-pyrazole analogue retains 5-HT2A antagonism but with altered binding kinetics due to reduced lipophilicity .
  • Metabolic Stability : Imidazo-pyrazoles show lower susceptibility to cytochrome P450 oxidation compared to indoles .
B. This compound vs. Other Derivatives

6-Methyl/Chloro Derivatives :

  • Example : 7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 197356-54-0) .
  • Comparison : The -CF₃ group provides greater metabolic stability and electronic effects than -CH₃ or -Cl, which may improve target engagement .

2,3-Dihydro-1H-Imidazo[1,2-b]Pyrazole Derivatives :

  • Example : IMPY (2,3-dihydro-1H-imidazo[1,2-b]pyrazole) shows cell cycle inhibition but lacks the -CF₃ group, resulting in higher logD and reduced solubility .

Preparation Methods

Key Reaction Sequence

  • Starting materials: Hydrazine monohydrate and (ethoxymethylene)malonic acid derivatives.
  • Cyclization: Microwave-assisted heating in ethanol to form the imidazo[1,2-b]pyrazole ring.
  • Functionalization: Subsequent addition of aldehydes, trifluoroacetyl derivatives, or isocyanides to introduce substituents such as trifluoromethyl groups.

This method yields a series of substituted imidazo[1,2-b]pyrazoles, including the 6-(trifluoromethyl) derivative, with good purity after filtration and drying.

Specific Preparation of 6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Synthesis via Sequential One-Pot Microwave-Assisted Reaction

A representative procedure for synthesizing this compound involves the following steps:

  • Step 1: React hydrazine monohydrate with an ethoxymethylene malonic acid derivative bearing a trifluoromethyl substituent under microwave irradiation (typical conditions: 120°C, 150 W, 10 min).
  • Step 2: Add water, an aldehyde, trifluoroacetic acid (TFA), and an isocyanide sequentially at room temperature.
  • Step 3: Stir the reaction for 10–60 minutes to allow cyclization and substitution.
  • Step 4: Isolate the precipitated product by filtration, wash with hexane or diethyl ether, and dry under vacuum.

This method provides the target compound in moderate to high yields, with the trifluoromethyl group introduced at the 6-position via the appropriate malonate derivative.

Alternative Synthetic Routes and Functionalization

  • Base-mediated alkylation: Starting from 1H-imidazo[1,2-b]pyrazole, selective deprotonation with sodium hydride in DMF at 0°C followed by reaction with electrophilic trifluoromethylating agents or trifluoromethyl-containing reagents can yield 6-substituted derivatives.
  • Halogenation and subsequent substitution: Bromination of protected imidazo[1,2-b]pyrazole intermediates followed by nucleophilic substitution can introduce trifluoromethyl groups indirectly.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Cyclization with hydrazine Hydrazine monohydrate, ethoxymethylene malonate, microwave (120°C, 10 min) 60–85 Efficient ring formation under microwave
Functionalization with aldehydes, TFA, isocyanides Room temperature stirring, 10–60 min 70–90 Allows introduction of trifluoromethyl group
Purification Filtration, washing with hexane/diethyl ether, drying Yields pure crystalline product

Mechanistic Insights and Reaction Optimization

  • Microwave-assisted synthesis significantly reduces reaction time and improves yields compared to conventional heating.
  • The presence of trifluoroacetyl or trifluoromethyl-substituted malonates is critical for the regioselective introduction of the trifluoromethyl group at the 6-position.
  • Acid catalysis (TFA) facilitates cyclization and stabilizes intermediates.
  • The reaction tolerates a variety of aldehydes and isocyanides, enabling structural diversity around the core.

Comparative Notes on Preparation Methods

Method Advantages Limitations
Microwave-assisted one-pot synthesis Rapid, high yield, mild conditions Requires specialized microwave equipment
Base-mediated alkylation Allows late-stage functionalization May require sensitive handling of reagents
Halogenation followed by substitution Enables diverse substitutions Multi-step, potential for side reactions

Q & A

Q. What are the established synthetic routes for 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yields?

The compound is typically synthesized via cyclocondensation or cycloaddition reactions. A common approach involves reacting trifluoromethyl-substituted pyrazole precursors with α-halo carbonyl intermediates under basic conditions (e.g., Na₂HPO₄ or K₂CO₃ in DMF/DMA solvents). For example, ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate was synthesized via cyclocondensation, with yields dependent on solvent polarity and temperature control (80–100°C) .

Q. Key Parameters for Optimization :

FactorImpactExample Conditions
SolventPolar aprotic solvents (DMF, DMA) enhance cyclizationDMF at 90°C
BaseWeak bases (K₂CO₃) minimize side reactionsK₂CO₃ in DMF
TemperatureHigher temps (≥80°C) accelerate ring closure but risk decomposition100°C for 6–8 hours

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray Diffraction (XRD) : Resolves the imidazo[1,2-b]pyrazole core structure, confirming substituent positions and hydrogen-bonding networks (e.g., crystal packing of ethyl 6-methylsulfanyl derivatives) .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments, while 1H^{1}\text{H} NMR distinguishes aromatic protons in the fused ring system.
  • Mass Spectrometry : High-resolution MS validates molecular formula, particularly for trifluoromethyl-containing intermediates .

Q. How are preliminary biological activities of this compound evaluated in academic research?

Initial screening focuses on:

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
  • Cellular Models : Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ determination via MTT assay).
  • In Silico Docking : Prioritize targets by simulating binding to active sites (e.g., kinase domains using AutoDock Vina) .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict reaction pathways and substituent effects. For example:

  • Reaction Path Search : Identify low-energy pathways for introducing electron-withdrawing groups (e.g., -CF₃) using Gaussian09 .
  • SAR Modeling : QSAR models correlate substituent electronegativity with kinase inhibition (e.g., trifluoromethyl improves metabolic stability but may reduce solubility) .

Q. What strategies resolve contradictions in reported biological data for imidazo[1,2-b]pyrazole derivatives?

Discrepancies often arise from assay conditions or impurity profiles:

  • Reproducibility Checks : Validate results across multiple cell lines (e.g., HepG2 vs. HEK293) .
  • HPLC Purity Thresholds : Ensure ≥95% purity to exclude confounding effects of byproducts .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA for IC₅₀ values across studies) .

Q. How do reaction mechanisms differ when modifying substituents on the imidazo[1,2-b]pyrazole core?

  • Electrophilic Substitution : Trifluoromethyl groups direct incoming electrophiles to the 2- or 7-positions via resonance effects.
  • Nucleophilic Attack : Pyrazole N-atoms participate in cycloadditions (e.g., [3+2] reactions with nitrile oxides) .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) for aryl/heteroaryl coupling at the 6-position .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use HPLC with chiral stationary phases (e.g., amylose-based columns) for enantiomer separation .
  • Catalytic Asymmetry : Employ Ru or Ir catalysts for enantioselective cyclization (e.g., Noyori hydrogenation) .

Q. How does the trifluoromethyl group influence reactivity compared to other halogenated analogs?

  • Electronic Effects : -CF₃ is strongly electron-withdrawing, reducing electron density at adjacent carbons and altering regioselectivity in electrophilic substitutions.
  • Steric Effects : Bulkier than -Cl or -Br, potentially hindering access to sterically constrained active sites in enzymes .

Q. Data Contradiction Analysis Example :

StudyReported IC₅₀ (μM)Assay ConditionLikely Cause of Discrepancy
Shao et al. (2009)0.8 ± 0.1HepG2 cells, 48h incubationHigh purity (≥98%)
Santos et al. (2020)5.2 ± 0.3HEK293 cells, 24h incubationImpurities from incomplete cyclization

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
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6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

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